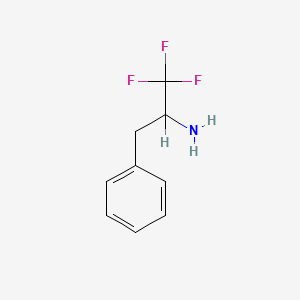

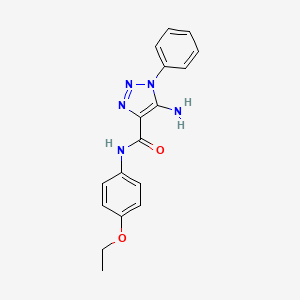

![molecular formula C7H12O2 B2432595 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid CAS No. 2350603-11-9](/img/structure/B2432595.png)

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid, also known as MCPA, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its chemical structure resembles that of the natural plant hormone auxin, which allows it to disrupt the growth and development of weeds. MCPA has been in use for several decades and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

Asymmetric Syntheses : 3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid has been utilized in asymmetric syntheses. The first efficient total syntheses of its variants were achieved using techniques such as Simmon–Smith cyclopropanation and Wittig reaction (Mohapatra, Guguloth, & Yadav, 2012).

Chiral Bisamide Ligands : It has been used in the synthesis of chiral C2 symmetrical bidentate substituted amide ligands. These ligands were derived from chiral Feist’s Acid, highlighting its potential in asymmetric transformations (Majid, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).

Medical and Biological Research

Cytotoxic Activity : Studies have shown that amides of substituted this compound exhibit cytotoxic effects against human hepatocellular carcinoma cells, indicating potential for antitumor activity research (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).

Monoterpene Derivatives with Antifungal Activity : Derivatives of this compound isolated from the endophytic fungus Pestalotiopsis foedan showed strong antifungal activities, which is significant for antimicrobial drug research (Xu, Zhang, & Yang, 2016).

Mitochondrial Apoptosis in Leukemic Cells : Cyclohexyl analogues of ethylenediamine dipropanoic acid, related to this compound, induced caspase-independent mitochondrial apoptosis in human leukemic cells, highlighting its potential in cancer research (Misirlić Denčić, Poljarević, Vilimanovich, Bogdanović, Isakovic, Kravić Stevović, Dulović, Zogović, Isakovic, Grgurić-Šipka, Bumbasirevic, Sabo, Trajković, & Markovic, 2012).

Chemical and Pharmaceutical Research

Analytical Methods for Quality Control : Analytical methods were developed for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline- 3-propanoic acids, which are structurally related to this compound, indicating its relevance in pharmaceutical quality control (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

EP3 Receptor Antagonists : 3-(2-Aminocarbonylphenyl)propanoic acid analogs, structurally related to this compound, were explored as potent and selective EP3 receptor antagonists, showing potential in medicinal chemistry (Asada, Obitsu, Kinoshita, Nagase, Yoshida, Yamaura, Takizawa, Yoshikawa, Sato, Narita, Nakai, Toda, & Tobe, 2010).

properties

IUPAC Name |

3-[(1R,2R)-2-methylcyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(5)2-3-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGQHNPVLUMHHP-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

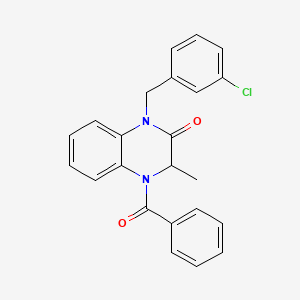

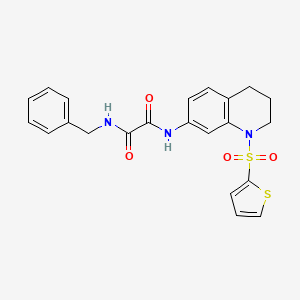

![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2432517.png)

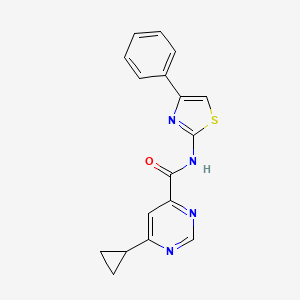

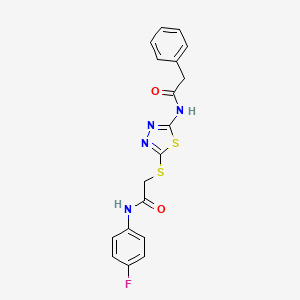

![[5-(Trifluoromethyl)thiophen-3-yl]methanamine](/img/structure/B2432520.png)

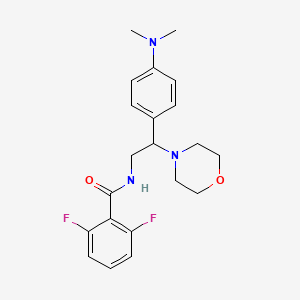

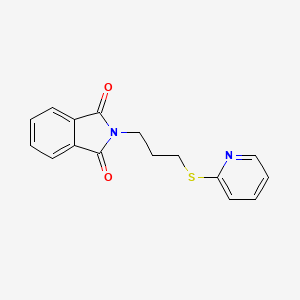

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)

![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)

![(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2432533.png)